

# In-Depth Technical Guide to the Biological Activity of ML175

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## Compound of Interest

Compound Name: ML175

Cat. No.: B1663218

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## Core Compound Profile: ML175

**ML175** is a potent and selective covalent inhibitor of Glutathione S-Transferase Omega 1 (GSTO1). It acts as a crucial tool for investigating the diverse cellular functions of GSTO1, which are implicated in a range of physiological and pathological processes, including inflammation, cancer biology, and cellular metabolism. This guide provides a comprehensive overview of the biological activity of **ML175**, including its mechanism of action, impact on key signaling pathways, and detailed experimental protocols for its characterization.

## Quantitative Data Summary

The inhibitory activity of **ML175** against GSTO1 has been quantified in multiple studies. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Parameter	Value	Target	Assay Type
IC50	23 nM	Recombinant GSTO1	Covalent Inhibition Assay
IC50	28 nM	GSTO1	Fluorescence Polarization-Activity-Based Protein Profiling (FluoPol-ABPP)
Effective in situ Concentration	250 nM	GSTO1	Complete inhibition in cell-based assays

## Mechanism of Action

**ML175** is an activity-based inhibitor that functions by covalently modifying the active site of GSTO1.[1] Specifically, it targets the nucleophilic cysteine residue (Cys32) within the enzyme's active site.[2] This irreversible binding effectively inactivates the enzymatic functions of GSTO1, which include deglutathionylation and redox-regulatory activities.[3] The covalent modification disrupts cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) and a reduction in inflammatory signaling.[3]

## Experimental Protocols

### GSTO1 Inhibition Assay: Fluorescence Polarization-Activity-Based Protein Profiling (FluoPol-ABPP)

This high-throughput assay is designed to identify and characterize inhibitors of GSTO1 by measuring the change in fluorescence polarization of a probe that binds to the active site of the enzyme.

Materials:

- Recombinant GSTO1 protein
- ML175** (or other test compounds) dissolved in DMSO

- Fluorescently labeled activity-based probe (e.g., a rhodamine-conjugated sulfonate ester)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Pluronic F-68)
- 384-well black, low-volume microplates
- Plate reader capable of measuring fluorescence polarization

#### Procedure:

- Enzyme Preparation: Dilute recombinant GSTO1 to the desired concentration (e.g., 1.25  $\mu$ M) in Assay Buffer.
- Compound Preparation: Prepare serial dilutions of **ML175** in DMSO.
- Assay Plate Preparation: Dispense 4.0  $\mu$ L of the diluted GSTO1 solution into each well of the 384-well plate.
- Compound Addition: Add 30 nL of the diluted **ML175** or DMSO (vehicle control) to the appropriate wells.
- Incubation: Incubate the plate at 25°C for 30 minutes to allow for the interaction between the inhibitor and the enzyme.
- Probe Addition: Add 1.0  $\mu$ L of the fluorescent activity-based probe (e.g., 375 nM in Assay Buffer) to all wells to initiate the reaction.
- Final Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 25°C, protected from light.
- Measurement: Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the specific fluorophore used on the probe.
- Data Analysis: The decrease in fluorescence polarization is indicative of the probe being displaced by the inhibitor. Calculate the percent inhibition for each concentration of **ML175** relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

## GSTO1 Inhibition Assay: In-Gel Fluorescence Competitive Activity-Based Protein Profiling (ABPP)

This method provides a visual confirmation of target engagement and can be used to assess the selectivity of the inhibitor within a complex proteome.

### Materials:

- Cell lysate or purified recombinant GSTO1
- **ML175** (or other test compounds) dissolved in DMSO
- Fluorescently labeled activity-based probe (e.g., rhodamine-conjugated sulfonate ester)
- DPBS (Dulbecco's Phosphate-Buffered Saline)
- SDS-PAGE loading buffer
- SDS-PAGE gels
- In-gel fluorescence scanner

### Procedure:

- **Proteome/Enzyme Preparation:** Prepare cell lysate (e.g., 1 mg/mL in DPBS) or a solution of recombinant GSTO1 (e.g., 250 nM in DPBS).
- **Inhibitor Incubation:** In separate microcentrifuge tubes, pre-incubate the proteome or enzyme solution with varying concentrations of **ML175** (or a single concentration for screening) for 30 minutes at 25°C. Include a DMSO-only control.
- **Probe Labeling:** Add the fluorescent activity-based probe to a final concentration of, for example, 10 µM. Incubate for 60 minutes at 25°C.
- **Reaction Quenching:** Stop the reaction by adding 2x SDS-PAGE loading buffer.
- **SDS-PAGE:** Separate the proteins by SDS-PAGE.

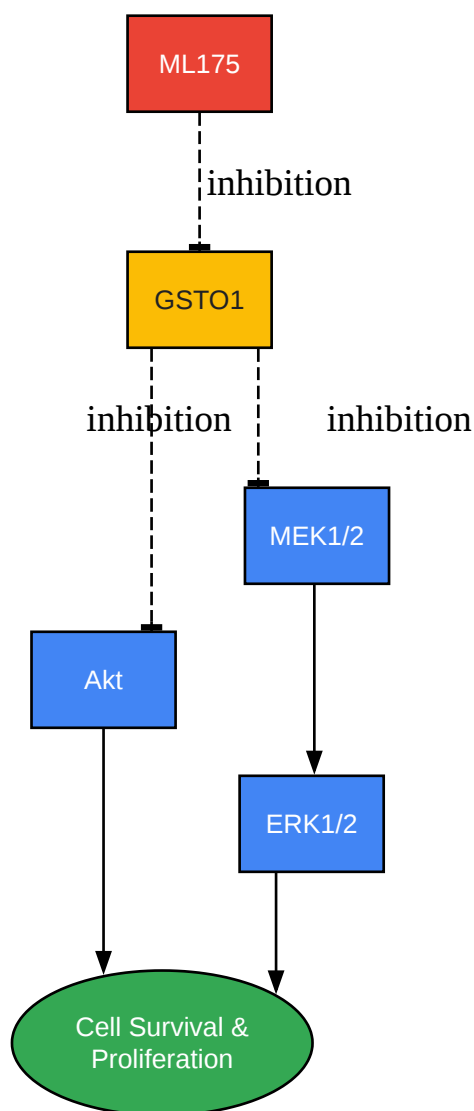
- **In-Gel Fluorescence Scanning:** Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner.
- **Data Analysis:** The intensity of the fluorescent band corresponding to GSTO1 will decrease with increasing concentrations of **ML175**, as the inhibitor competes with the probe for binding to the active site. Quantify the integrated optical density of the bands to determine the extent of inhibition.

## Signaling Pathways Modulated by ML175

Inhibition of GSTO1 by **ML175** has been shown to impact several critical cellular signaling pathways.

### Akt and MEK/ERK Signaling Pathways

In human neuroblastoma SH-SY5Y cells, the enzymatic activity of GSTO1 has been shown to suppress the activation of both Akt and MEK1/2 kinases.[3][4] Treatment with **ML175** inhibits GSTO1, leading to the activation of both Akt and MEK1/2.[3][4] GSTO1 may directly interact with these kinases or be part of a protein complex that includes them.[3][4] The activation of these pathways has significant implications for cell survival, growth, and proliferation.[3]

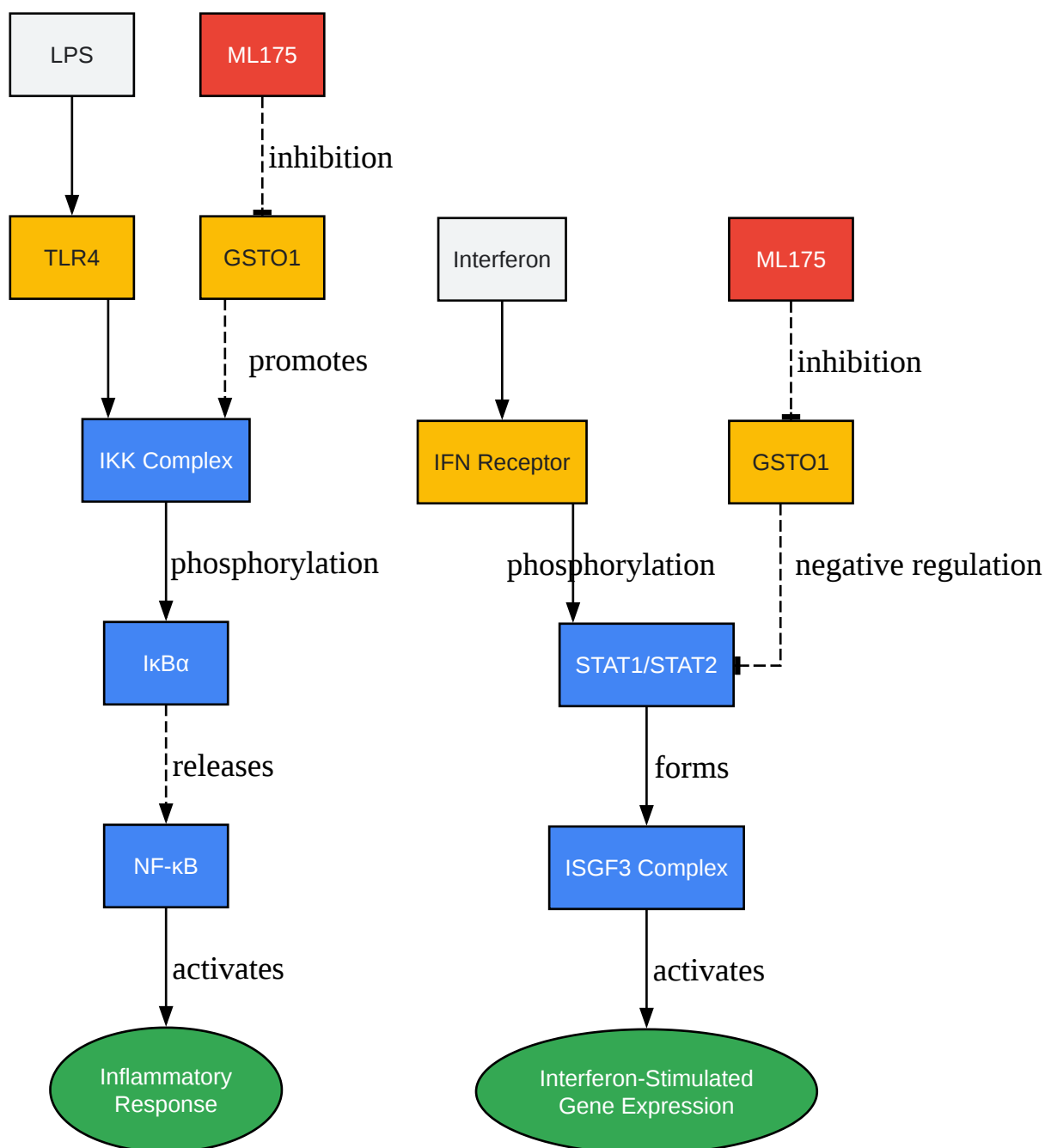


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Caption: **ML175** inhibits GSTO1, leading to the activation of Akt and MEK/ERK pathways.

## NF- $\kappa$ B Signaling Pathway

GSTO1 plays a role in modulating the Toll-like receptor 4 (TLR4)-mediated pro-inflammatory pathway.[5] Inhibition of GSTO1 can attenuate the inflammatory response to lipopolysaccharide (LPS), a component of bacterial cell walls that activates TLR4.[6] This suggests that GSTO1 activity is required for a normal pro-inflammatory response, likely through its influence on the NF- $\kappa$ B signaling cascade. Specifically, GSTO1's deglutathionylation activity may regulate key proteins in the TLR4 pathway that lead to NF- $\kappa$ B activation.[6]



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